
2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This specific compound is characterized by the presence of a methylthio group, a p-tolyl group, and multiple methyl groups attached to the pyrimidine ring, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
The synthesis of 2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the methylthio and p-tolyl groups. Common reagents used in these reactions include methyl iodide, p-tolyl magnesium bromide, and thiourea. The reaction conditions usually involve refluxing in an appropriate solvent, such as ethanol or acetonitrile, under an inert atmosphere to prevent oxidation. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and continuous flow reactors.
Analyse Chemischer Reaktionen
2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially altering the pyrimidine ring or the attached groups.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group typically results in the formation of sulfoxides or sulfones, while substitution reactions on the p-tolyl group can yield nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic potentials.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. For example, it could inhibit enzymes involved in DNA synthesis or repair, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
2-Methylthio-3-(p-tolyl)-4,6,6-trimethyl-3,6-dihydropyrimidine hydriodide can be compared with other pyrimidine derivatives, such as:
2-Methylthio-3-(p-tolyl)pyridine: Similar in structure but lacks the additional methyl groups and the hydriodide component.
5-Methyl-2-(methylthio)-3-(p-tolyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Triazole-pyrimidine hybrids: These compounds combine pyrimidine with triazole rings and have shown promising neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydriodide component, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
34927-69-0 |
|---|---|
Molekularformel |
C15H21IN2S |
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
4,4,6-trimethyl-1-(4-methylphenyl)-2-methylsulfanylpyrimidine;hydroiodide |
InChI |
InChI=1S/C15H20N2S.HI/c1-11-6-8-13(9-7-11)17-12(2)10-15(3,4)16-14(17)18-5;/h6-10H,1-5H3;1H |
InChI-Schlüssel |
GRRDNHYJZRFVGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=CC(N=C2SC)(C)C)C.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


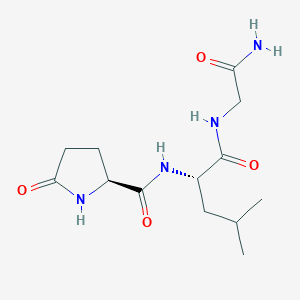


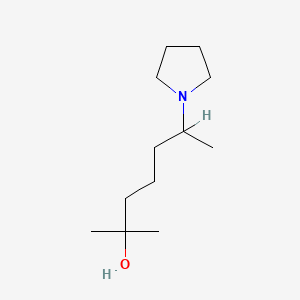
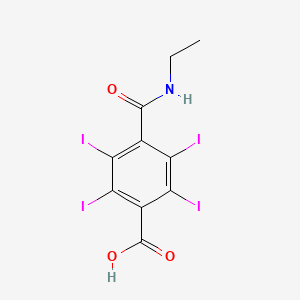
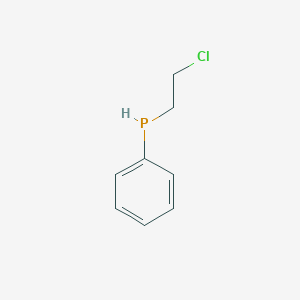

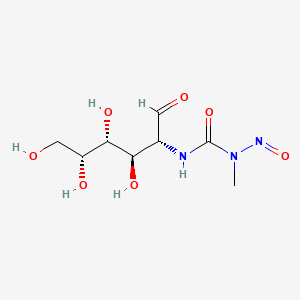
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
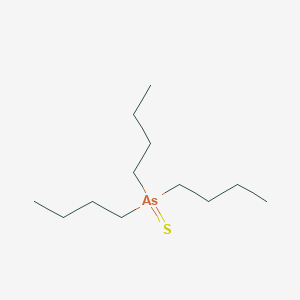
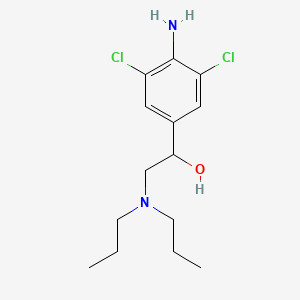
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
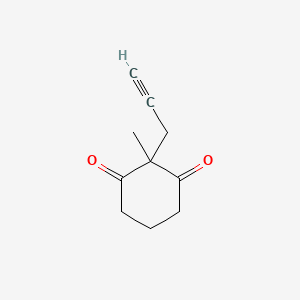
![4-[(Anthracen-9-YL)methyl]-N,N-dimethylaniline](/img/structure/B14681710.png)
